Cas no 1096951-17-5 (4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine)
![4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1096951-17-5x500.png)
4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-CHLORO-1-(3-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE
- 4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine
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- インチ: 1S/C12H6ClF3N4/c13-10-9-5-19-20(11(9)18-6-17-10)8-3-1-2-7(4-8)12(14,15)16/h1-6H
- InChIKey: FKNSRLSACHAMFQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C2C=NN(C2=NC=N1)C1C=CC=C(C(F)(F)F)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 354
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 43.6
4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM270426-1g |
4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine |
1096951-17-5 | 97% | 1g |
$669 | 2021-08-18 | |
Chemenu | CM270426-1g |
4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine |
1096951-17-5 | 97% | 1g |
$*** | 2023-04-03 | |
Alichem | A089006292-1g |
4-Chloro-1-(3-(trifluoromethyl)phenyl)-1h-pyrazolo[3,4-d]pyrimidine |
1096951-17-5 | 95% | 1g |
$780.44 | 2023-09-04 | |
Ambeed | A658494-1g |
4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine |
1096951-17-5 | 98% | 1g |
$716.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511765-1g |
4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine |
1096951-17-5 | 98% | 1g |
¥5728.00 | 2024-08-09 |
4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine 関連文献
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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4. Book reviews
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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9. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidineに関する追加情報
Recent Advances in the Study of 4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine (CAS: 1096951-17-5)
4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine (CAS: 1096951-17-5) is a small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, often referred to as a pyrazolopyrimidine derivative, has been the subject of recent studies due to its potential therapeutic applications, particularly in the context of kinase inhibition. The unique structural features of this molecule, including the trifluoromethylphenyl group and the chloro-substituted pyrazolopyrimidine core, contribute to its biological activity and selectivity.
Recent research has focused on elucidating the molecular mechanisms by which 4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine interacts with specific kinase targets. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Studies have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, making it a promising candidate for drug development. For instance, it has shown efficacy in preclinical models of cancer by targeting key signaling pathways involved in tumor proliferation and survival.
One of the key findings from recent investigations is the compound's ability to selectively inhibit the activity of specific kinases while sparing others, thereby reducing the likelihood of off-target effects. This selectivity is attributed to the unique binding mode of the molecule within the ATP-binding pocket of the target kinases. Structural studies, including X-ray crystallography and molecular docking simulations, have provided insights into the interactions between the compound and its kinase targets, highlighting the importance of the chloro and trifluoromethyl groups in mediating these interactions.
In addition to its kinase inhibitory properties, 4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine has also been explored for its potential applications in other therapeutic areas. For example, recent studies have investigated its role in modulating immune responses, suggesting possible utility in autoimmune diseases. Furthermore, the compound's pharmacokinetic properties, such as its metabolic stability and bioavailability, have been evaluated to assess its suitability as a drug candidate. These studies have revealed favorable characteristics, including reasonable oral bioavailability and a manageable toxicity profile in animal models.
Despite these promising findings, challenges remain in the development of 4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine as a therapeutic agent. Issues such as potential drug resistance, off-target effects, and the need for further optimization of its pharmacokinetic properties must be addressed. Ongoing research aims to overcome these hurdles through structural modifications and combination therapies. For instance, recent efforts have focused on synthesizing analogs of the compound to enhance its potency and selectivity, as well as to improve its drug-like properties.
In conclusion, 4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine (CAS: 1096951-17-5) represents a promising scaffold for the development of novel kinase inhibitors with potential applications in oncology and other therapeutic areas. Recent studies have shed light on its molecular mechanisms of action, selectivity, and pharmacokinetic properties, paving the way for further preclinical and clinical investigations. As research in this area continues to advance, this compound may emerge as a valuable tool for understanding kinase biology and as a lead candidate for drug discovery.
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